molecular formula C8H5BrO2 B2840838 (3-Bromo-phenyl)-oxo-acetaldehyde CAS No. 701-37-1

(3-Bromo-phenyl)-oxo-acetaldehyde

Cat. No. B2840838
CAS RN: 701-37-1
M. Wt: 213.03
InChI Key: ANVCBQQMGRYOGJ-UHFFFAOYSA-N
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Description

“(3-Bromo-phenyl)-oxo-acetaldehyde” is a chemical compound with the molecular formula C8H5BrO2 . It is a member of the aldehyde family, which are organic compounds containing a formyl group. This particular compound contains a bromophenyl group, indicating the presence of a phenyl ring with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-phenyl)-oxo-acetaldehyde” is characterized by the presence of a bromophenyl group and an oxo group attached to an acetaldehyde group . The average mass of the molecule is 213.028 Da .


Physical And Chemical Properties Analysis

Aldehydes and ketones, such as “(3-Bromo-phenyl)-oxo-acetaldehyde”, are generally soluble in water, especially those with fewer than four carbon atoms . They are also soluble in organic solvents and are typically less dense than water .

Scientific Research Applications

  • Synthesis of Aza-Quaternary Carbon Derivatives : This compound can be used as a precursor for the synthesis of some alkaloids, such as hinckdentine A. In a study, 2-(2-bromo-phenyl)-3H-indol-3-one reacted with acetaldehyde to give a related compound, which then served as a precursor for further alkaloid synthesis. This demonstrates its utility in the enantioselective synthesis of complex organic molecules (Liqi Li, Man‐Yi Han, Mingxing Xiao, Zhixiang Xie, 2011).

  • Synthetic Study of Peptide Aldehyde via Acetal/Thioacetal Transformation : A related compound, (2-bromophenyl)acetaldehyde, has been used in the synthesis of peptide aldehydes. This involves the transformation of acetal/thioacetal structures followed by treatment with N-bromo succinimide. The methodology suggests potential applications in peptide synthesis and modification (H. Konno, Y. Sema, Yoshinori Tokairin, 2015).

  • Palladium-Catalyzed Vinyl Substitution Reaction : In a study involving the synthesis of conjugated dienals, a related compound, 3-bromopropenal dimethyl acetal, was used. This showcases the use of such compounds in palladium-catalyzed reactions, which are fundamental in organic synthesis (Jongtaik Lee, Jin Il Kim, 1984).

  • Photocatalytic Oxidation Applications : A study on the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under fluorescent- or visible-light irradiation shows the potential application of acetaldehyde derivatives in photocatalysis and environmental remediation (T. Arai, Masumi Horiguchi, M. Yanagida, T. Gunji, H. Sugihara, K. Sayama, 2008).

  • Desymmetrization of Meso-Diols : A derivative of phenyl acetaldehyde was used as a chiral auxiliary in the desymmetrization of meso-1,3- and meso-1,4-diols, indicating its role in stereochemical control in organic synthesis (H. Fujioka, T. Fujita, Naoyuki Kotoku, Yusuke Ohba, Yasushi Nagatomi, A. Hiramatsu, Y. Kita, 2004).

Mechanism of Action

Target of Action

It’s worth noting that bromophenyl compounds have been associated with antimicrobial activity

Mode of Action

Bromophenyl compounds have been associated with antimicrobial activity . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects for future research.

Biochemical Pathways

Bromophenyl compounds have been associated with antimicrobial activity , suggesting they may interact with biochemical pathways related to microbial growth and proliferation

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

Bromophenyl compounds have been associated with antimicrobial activity , suggesting they may exert effects at the molecular and cellular level that inhibit microbial growth and proliferation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

2-(3-bromophenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVCBQQMGRYOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-phenyl)-oxo-acetaldehyde

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